molecular formula C18H18ClN3O B5802453 N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide

N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide

Cat. No. B5802453
M. Wt: 327.8 g/mol
InChI Key: SFUOVOSLKWNKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBB is a benzimidazole derivative that has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes.

Mechanism of Action

N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of its substrates. This inhibition leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of insulin sensitivity. N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has also been shown to reduce tau phosphorylation, a hallmark of Alzheimer's disease, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide in laboratory experiments is its specificity for GSK-3β, which allows for the selective inhibition of this enzyme without affecting other kinases. However, one limitation of using N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide is its potential toxicity at high concentrations, which can affect cell viability and lead to off-target effects.

Future Directions

There are several future directions for the use of N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide in scientific research. One potential application is in the development of novel cancer therapies, where N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide can be used in combination with other drugs to enhance their efficacy. N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide can also be studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, by targeting the underlying pathology of the disease. In addition, N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide can be further optimized for its pharmacokinetic properties to improve its bioavailability and reduce potential toxicity.

Synthesis Methods

N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide can be synthesized using different methods, including the reaction of 4-chlorobenzoic acid with 1-tert-butyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using column chromatography to obtain pure N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide.

Scientific Research Applications

N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. The inhibition of GSK-3β activity by N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing tau phosphorylation, a hallmark of the disease. In addition, N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has been studied for its potential use in treating diabetes by improving insulin sensitivity and reducing inflammation.

properties

IUPAC Name

N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-18(2,3)22-11-20-15-10-14(8-9-16(15)22)21-17(23)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUOVOSLKWNKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324017
Record name N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide

CAS RN

497247-81-1
Record name N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.